molecular formula C13H10FNO2 B6387418 MFCD18316989 CAS No. 1261927-13-2

MFCD18316989

Cat. No.: B6387418
CAS No.: 1261927-13-2
M. Wt: 231.22 g/mol
InChI Key: JIHQXKHQASMOIV-UHFFFAOYSA-N
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Description

MFCD18316989 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been the subject of extensive research, leading to its use in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316989 involves several steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction typically requires a catalyst to facilitate the process and achieve high yields. The exact conditions, such as temperature, pressure, and reaction time, can vary depending on the desired purity and quantity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production often employs continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of advanced purification techniques ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

MFCD18316989 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions

    Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions are conducted under controlled temperature and pH conditions to ensure complete conversion.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require an inert atmosphere to prevent unwanted side reactions.

    Substitution Reactions: Involve the replacement of one functional group with another. These reactions can be catalyzed by acids or bases, depending on the nature of the substituent.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD18316989 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions. Its reactivity makes it a valuable tool for creating complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions. Its stability and reactivity allow for precise measurements and reproducible results.

    Medicine: Investigated for its potential therapeutic properties. Research has shown that it may have applications in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which MFCD18316989 exerts its effects involves its interaction with specific molecular targets. These interactions can activate or inhibit various biochemical pathways, leading to the desired outcome. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

MFCD18316989 can be compared to other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as MFCD18316988 and MFCD18316990, share some properties with this compound.

    Uniqueness: this compound stands out due to its higher stability and reactivity, making it more suitable for certain applications. Its ability to participate in a wider range of reactions and its effectiveness in various fields make it a preferred choice for researchers and industry professionals.

Properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-2-3-12(14)10(6-8)11-7-15-5-4-9(11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHQXKHQASMOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687161
Record name 3-(2-Fluoro-5-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-13-2
Record name 3-(2-Fluoro-5-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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